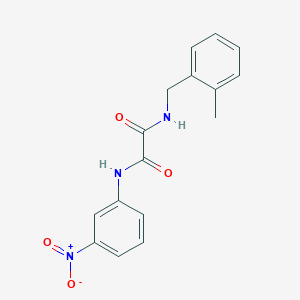
N1-(2-méthylbenzyl)-N2-(3-nitrophényl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-methylbenzyl)-N2-(3-nitrophenyl)oxalamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an attractive candidate for use in a variety of research areas. In We will also discuss potential future directions for research on this compound.
Applications De Recherche Scientifique
Synthèse chimique et dérivés
Des chercheurs ont synthétisé des dérivés de ce composé, explorant des modifications pour améliorer son activité biologique. Par exemple, les dérivés de 2-(5-méthoxy-2-méthyl-1H-indol-3-yl)-N’-[(E)-(phényl substitué)méthylidène] acétohydrazide ont été étudiés pour diverses activités biologiques .
Variantes structurelles
Un composé apparenté, (E)-1-(5-méthyl-1-(4-nitrophényl)-1H-1,2,3-triazol-4-yl)-3-(naphtalène-2-yl)prop-2-én-1-one, a été synthétisé et étudié . L’étude de variantes structurelles fournit des informations sur les propriétés pharmacologiques du composé.
Mécanisme D'action
The mechanism of action of N1-(2-methylbenzyl)-N2-(3-nitrophenyl)oxalamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. Studies have shown that this compound can inhibit the activity of certain kinases, which are important for cell growth and division. It may also interact with other proteins involved in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that N1-(2-methylbenzyl)-N2-(3-nitrophenyl)oxalamide has a number of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, and may also inhibit angiogenesis (the formation of new blood vessels). It may also affect the expression of certain genes, and alter the levels of certain proteins in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N1-(2-methylbenzyl)-N2-(3-nitrophenyl)oxalamide in lab experiments is its potent activity and specificity. This compound has been shown to be highly effective at inhibiting certain enzymes and proteins, and may be useful in a variety of research areas. However, there are also some limitations to its use. For example, it may be toxic to cells at high concentrations, and may not be suitable for use in certain types of experiments.
Orientations Futures
There are many potential future directions for research on N1-(2-methylbenzyl)-N2-(3-nitrophenyl)oxalamide. One area of interest is the development of new cancer treatments based on this compound. Other potential areas of research include the study of protein-protein interactions, the development of new enzyme inhibitors, and the investigation of cellular signaling pathways. Overall, this compound has great potential for use in a wide range of scientific research applications, and is likely to continue to be an important area of study in the years to come.
Méthodes De Synthèse
The synthesis of N1-(2-methylbenzyl)-N2-(3-nitrophenyl)oxalamide involves the reaction of 2-methylbenzylamine with 3-nitrobenzoyl chloride in the presence of a base. The resulting product is then treated with oxalic acid to form the final compound. This synthesis method has been extensively studied and optimized, and is now widely used in research labs around the world.
Propriétés
IUPAC Name |
N-[(2-methylphenyl)methyl]-N'-(3-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-11-5-2-3-6-12(11)10-17-15(20)16(21)18-13-7-4-8-14(9-13)19(22)23/h2-9H,10H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPRCCQKCUBCMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

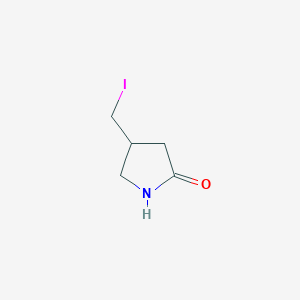
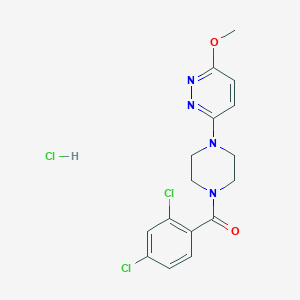


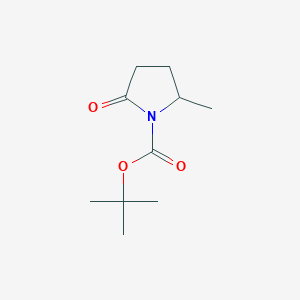
![Tert-butyl 4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2381031.png)
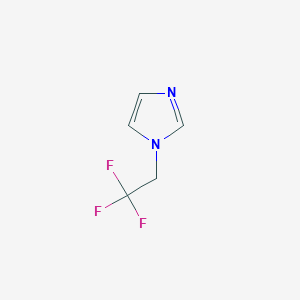
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2381033.png)
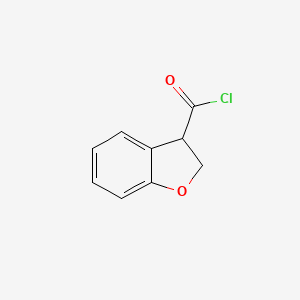
![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid](/img/structure/B2381036.png)

![12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B2381041.png)
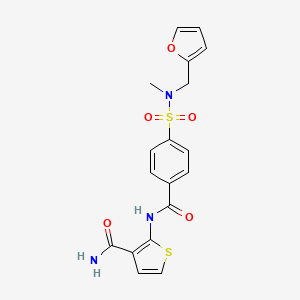
![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2381043.png)